2,4-Dimethyl-3,5-dinitrobenzoic acid
Overview
Description
2,4-Dimethyl-3,5-dinitrobenzoic acid: is an organic compound with the molecular formula C9H8N2O6 It is a derivative of benzoic acid, characterized by the presence of two methyl groups and two nitro groups attached to the benzene ring
Mechanism of Action
Target of Action
Similar compounds such as 2,4-dinitrobenzoic acid and 3,5-dinitrobenzoic acid have been used in various chemical reactions , suggesting that 2,4-Dimethyl-3,5-dinitrobenzoic acid may also interact with a variety of molecular targets.
Mode of Action
For instance, 2,4-Dinitrobenzoic acid can be used in decarboxylative C-N cross-coupling reactions and to synthesize Zwitterionic azaspirocyclic hydantoins .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of 2,4-Dimethylbenzoic Acid: The synthesis of 2,4-Dimethyl-3,5-dinitrobenzoic acid can be achieved by nitrating 2,4-dimethylbenzoic acid using a mixture of concentrated sulfuric acid and nitric acid.
Oxidation of 2,4-Dimethyl-3,5-dinitrotoluene: Another method involves the oxidation of 2,4-dimethyl-3,5-dinitrotoluene using oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Industrial Production Methods: Industrial production of this compound generally follows the nitration route due to its simplicity and cost-effectiveness. The process involves large-scale nitration reactors with precise temperature control to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of this compound derivatives with carboxylic acid groups.
Reduction: Formation of 2,4-dimethyl-3,5-diaminobenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 2,4-Dimethyl-3,5-dinitrobenzoic acid is used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its derivatives are studied for their potential use in organic electronics and materials science .
Biology and Medicine: The compound and its derivatives have been investigated for their antimicrobial properties. Studies have shown that certain derivatives exhibit significant activity against bacterial and fungal pathogens .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals .
Comparison with Similar Compounds
3,5-Dinitrobenzoic Acid: Similar in structure but lacks the methyl groups.
2,4-Dinitrobenzoic Acid: Lacks the methyl groups and has different reactivity and applications.
4-Nitrobenzoic Acid: Contains only one nitro group and has different melting points and reactivity compared to 2,4-Dimethyl-3,5-dinitrobenzoic acid.
Uniqueness: this compound is unique due to the presence of both methyl and nitro groups, which influence its reactivity and applications. The combination of these functional groups makes it a versatile compound in synthetic organic chemistry and industrial applications .
Properties
IUPAC Name |
2,4-dimethyl-3,5-dinitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O6/c1-4-6(9(12)13)3-7(10(14)15)5(2)8(4)11(16)17/h3H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNMMXSNHQCDPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1C(=O)O)[N+](=O)[O-])C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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